molecular formula C9H11ClN4O2 B7824506 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]pyrimidine-2,4-diol

5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]pyrimidine-2,4-diol

Cat. No.: B7824506
M. Wt: 242.66 g/mol
InChI Key: QQHMKNYGKVVGCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]pyrimidine-2,4-diol involves several steps:

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]pyrimidine-2,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce different halogenated compounds .

Scientific Research Applications

5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]pyrimidine-2,4-diol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific inhibition of thymidine phosphorylase, which significantly enhances the bioavailability and efficacy of trifluridine . This makes it a valuable component in combination therapies for metastatic colorectal cancer.

Properties

IUPAC Name

5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]pyrimidine-2,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN4O2/c10-7-5(12-9(16)13-8(7)15)4-14-3-1-2-6(14)11/h11H,1-4H2,(H2,12,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHMKNYGKVVGCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=N)N(C1)CC2=C(C(=NC(=N2)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=N)N(C1)CC2=C(C(=NC(=N2)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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